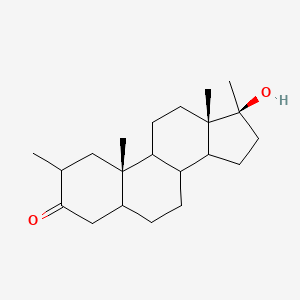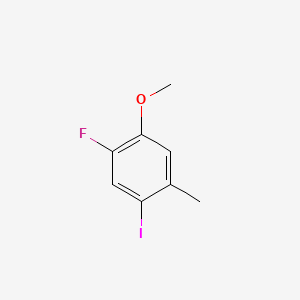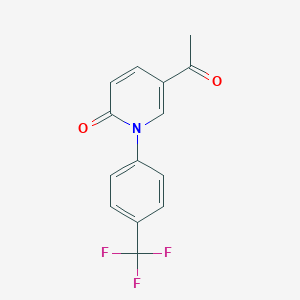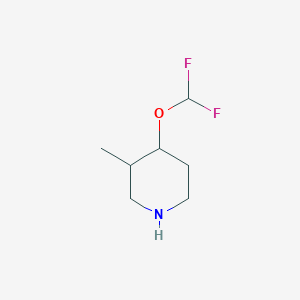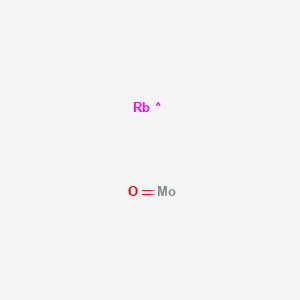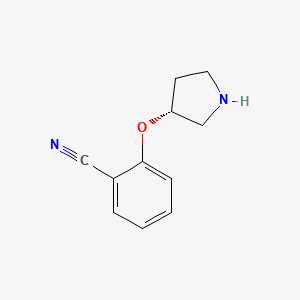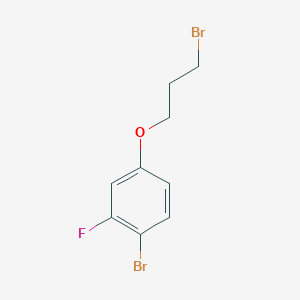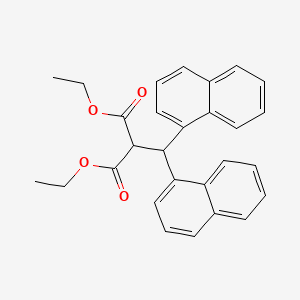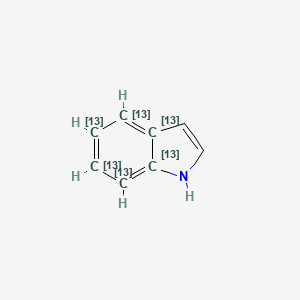
1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole is an organic compound with the formula C₈H₇N. It is classified as an aromatic heterocycle, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. This bicyclic structure is a fundamental scaffold in many natural products and pharmaceuticals. Indole is known for its presence in human feces, where it has a strong fecal odor, but at very low concentrations, it has a pleasant, flowery smell and is used in perfumes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole can be synthesized through various methods. One of the most common methods is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method is the Larock indole synthesis, which uses palladium-catalyzed reactions to form indole from ortho-iodoanilines and alkynes .
Industrial Production Methods: Industrial production of this compound often involves the use of coal tar as a starting material. The indole is extracted and purified through a series of chemical processes. Additionally, biocatalytic approaches have been developed to produce indole from glucose or tryptophan by fermentation .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole undergoes various chemical reactions, including:
Electrophilic Substitution: Mainly at the 3-position due to the electron-rich nature of the indole ring.
Oxidation and Reduction: Indole can be oxidized to indoxyl and further to isatin.
Substitution Reactions: Halogenation, nitration, and sulfonation are common substitution reactions involving indole.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, chlorine, and nitric acid are used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Major Products Formed:
Indoxyl: Formed by oxidation.
Indoline: Formed by reduction.
Halogenated Indoles: Formed by halogenation reactions.
Scientific Research Applications
1H-Indole and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
1H-Indole exerts its effects through various mechanisms:
Comparison with Similar Compounds
1H-Indole is unique due to its versatile chemical reactivity and wide range of applications. Similar compounds include:
Benzofuran: Similar structure but with an oxygen atom in place of the nitrogen.
Carbazole: Contains an additional benzene ring fused to the indole structure.
Indoline: The reduced form of indole.
These compounds share some chemical properties with this compound but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C8H7N |
|---|---|
Molecular Weight |
123.10 g/mol |
IUPAC Name |
1H-indole |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1+1,2+1,3+1,4+1,7+1,8+1 |
InChI Key |
SIKJAQJRHWYJAI-UQUYMPKGSA-N |
Isomeric SMILES |
C1=CN[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]21 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


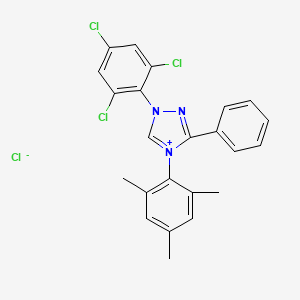
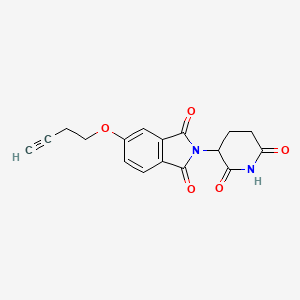
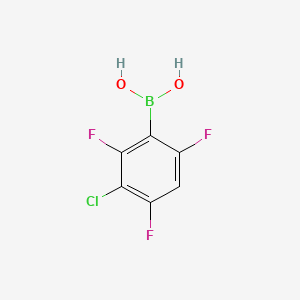
![13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14769079.png)
